molecular formula C8H9NO4 B13161154 2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid

Cat. No.: B13161154
M. Wt: 183.16 g/mol
InChI Key: LULMUBMPHIGVOM-UHFFFAOYSA-N
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Description

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid is a heterocyclic compound with a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol This compound is characterized by its unique structure, which includes a pyrano and oxazol ring fused together

Preparation Methods

The synthesis of 2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid can be achieved through several methods. One efficient method involves a one-pot three-component condensation reaction. This reaction typically includes the use of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of an organo-base catalyst such as N,N-diisopropylethylamine (DIPEA) . This method is known for its simplicity, fast reaction times (5-10 minutes), and high yields (90-94%).

Chemical Reactions Analysis

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid is not well-documented. its effects are likely related to its ability to interact with various molecular targets and pathways due to its heterocyclic structure. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which may confer unique chemical and biological properties.

Biological Activity

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid (CAS Number: 1551305-73-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H9_9N\O4_4 with a molecular weight of 183.16 g/mol. The compound features a fused pyran and oxazole ring structure which contributes to its unique chemical properties.

PropertyValue
CAS Number1551305-73-7
Molecular FormulaC8_8H9_9N\O4_4
Molecular Weight183.16 g/mol
Melting PointNot Available

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Properties : Preliminary research suggests that the compound may possess anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved include modulation of cell cycle regulators and pro-apoptotic factors.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-(6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazol-2-yl)acetic acid

InChI

InChI=1S/C8H9NO4/c10-8(11)3-7-9-5-4-12-2-1-6(5)13-7/h1-4H2,(H,10,11)

InChI Key

LULMUBMPHIGVOM-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1OC(=N2)CC(=O)O

Origin of Product

United States

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